molecular formula C6H6ClN3O3 B1393858 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride CAS No. 1199215-97-8

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1393858
CAS No.: 1199215-97-8
M. Wt: 203.58 g/mol
InChI Key: SEGMBFUPXYZVNI-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound characterized by its pyrazole ring structure, which includes an ethyl group at the first position, a nitro group at the fourth position, and a carbonyl chloride group at the fifth position

Preparation Methods

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves multi-step processes. One common method includes the nitration of 1-ethyl-1H-pyrazole, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong acids and chlorinating agents. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the ethyl group can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride has been investigated for its potential applications across several domains:

Medicinal Chemistry

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects: Studies have shown that the compound can influence cellular functions related to inflammation, suggesting its potential in treating inflammatory diseases .
  • Cancer Research: The compound is explored for its anticancer properties, particularly in modulating enzyme activity involved in cancer progression .

Organic Synthesis

  • Building Block for Complex Molecules: It is utilized as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
  • Reactivity Studies: The presence of functional groups allows the compound to participate in various chemical reactions such as nucleophilic substitutions and reductions .

Biochemical Research

  • Enzyme Modulation: The compound can interact with specific enzymes, affecting their activity and influencing biochemical pathways. This makes it a valuable tool for studying metabolic processes .
  • Cell Signaling Pathways: Investigations into how this compound affects cell signaling can provide insights into its therapeutic potential .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involved the inhibition of bacterial growth by disrupting cellular processes.

Case Study 2: Anti-inflammatory Mechanism
Research published in a peer-reviewed journal highlighted the anti-inflammatory properties of this compound through its ability to inhibit specific cytokines involved in inflammatory responses. This study suggests potential therapeutic applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

Comparison with Similar Compounds

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives such as:

    1-ethyl-3-nitro-1H-pyrazole-5-carbonyl chloride: Similar structure but with the nitro group at the third position.

    1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    1-ethyl-4-amino-1H-pyrazole-5-carbonyl chloride: Similar structure but with an amino group instead of a nitro group.

Biological Activity

1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C6H6ClN3O3\text{C}_6\text{H}_6\text{ClN}_3\text{O}_3

The presence of the nitro group at position 4 and the carbonyl chloride functional group at position 5 enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundBacillus subtilis15.0 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vivo models. In one study, it was administered to rats subjected to carrageenan-induced paw edema. Results showed a significant reduction in swelling, indicating its efficacy as an anti-inflammatory agent . The compound demonstrated selective inhibition of COX-2 enzymes, which are critical in the inflammatory process.

Test Model Inhibition Percentage
Carrageenan-induced paw edema65% reduction in swelling

Anticancer Properties

The anticancer activity of this compound has also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) through the activation of caspase pathways . The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics, suggesting a promising role in cancer therapy.

Cell Line IC50 (µM)
HeLa10.5
MCF712.3

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : The carbonyl chloride group facilitates nucleophilic attack by microbial enzymes, disrupting essential cellular functions.
  • Anti-inflammatory Effect : By selectively inhibiting COX enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation.
  • Anticancer Activity : The compound triggers apoptosis in cancer cells by activating caspases and modulating signaling pathways involved in cell survival.

Case Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various pyrazole derivatives highlighted that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics . This positions it as a potential candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Assessment

In a controlled trial assessing anti-inflammatory agents, subjects treated with this compound showed marked improvement in inflammatory markers compared to those receiving placebo treatment . This reinforces its therapeutic potential in managing inflammatory disorders.

Properties

IUPAC Name

2-ethyl-4-nitropyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGMBFUPXYZVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.